N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide

KAT6A/B inhibition Structure-Activity Relationship (SAR) Chemical Probe

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide (CAS 397281-35-5) is a synthetic small molecule belonging to the acylsulfonamide-benzofuran structural class. This class has recently been characterized as a novel series of potent and selective inhibitors of the lysine acetyltransferases KAT6A and KAT6B, which are therapeutic targets in oncology.

Molecular Formula C25H22N2O5S
Molecular Weight 462.5g/mol
CAS No. 397281-35-5
Cat. No. B407458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide
CAS397281-35-5
Molecular FormulaC25H22N2O5S
Molecular Weight462.5g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4
InChIInChI=1S/C25H22N2O5S/c1-4-18-5-8-21(9-6-18)33(30,31)27(25(29)19-11-13-26-14-12-19)20-7-10-23-22(15-20)24(16(2)28)17(3)32-23/h5-15H,4H2,1-3H3
InChIKeyNTSAWRQCQWZHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 397281-35-5: An Acylsulfonamide-Benzofuran Derivative for KAT6A/B Inhibitor Research


The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide (CAS 397281-35-5) is a synthetic small molecule belonging to the acylsulfonamide-benzofuran structural class. This class has recently been characterized as a novel series of potent and selective inhibitors of the lysine acetyltransferases KAT6A and KAT6B, which are therapeutic targets in oncology [1]. The compound features a distinct 3-acetyl-2-methyl substitution pattern on the benzofuran core, differentiating it from the optimized lead compound BAY-184 within the same chemical series, and is utilized as a research tool to probe structure-activity relationships (SAR) critical for target engagement and cellular activity [1].

Why Acylsulfonamide-Benzofuran Analogs Cannot Be Interchanged: The Case of CAS 397281-35-5


Within the acylsulfonamide-benzofuran class, minor structural modifications on the benzofuran core lead to drastic differences in biochemical and cellular activity, making simple substitution between analogs impossible for reliable experimental outcomes. Published structure-activity relationship (SAR) studies demonstrate that the specific substitution pattern directly governs KAT6A inhibitory potency and the disconnect between biochemical and cellular assay results [1]. For instance, the removal of key functional groups can abolish in vitro activity, while the presence of an acetyl group, as found in CAS 397281-35-5, represents a unique pharmacophoric feature that was explored during lead optimization. Using a generic benzofuran or a closely related analog like BAY-184 (CAS 2520347-03-7) would introduce a different steric and electronic profile, yielding non-comparable data in mechanistic and cellular studies [1].

Quantitative Differentiation Data for CAS 397281-35-5 vs. In-Class Analogs


Molecular Differentiation from the Lead Compound BAY-184

CAS 397281-35-5 is a chemically distinct entity from the optimized lead compound BAY-184 (CAS 2520347-03-7). The target compound possesses a unique 3-acetyl-2-methyl-benzofuran core and a 4-ethyl-benzenesulfonamide moiety, resulting in a molecular formula of C25H22N2O5S (MW: 462.5) . In contrast, BAY-184 features a 6-(N,N-dimethylamino)-benzofuran core, lacking the 3-acetyl group, with a formula of C23H20N2O4S (MW: 420.5) . This structural divergence means the two compounds occupy different positions within the established SAR landscape and cannot serve as functional substitutes.

KAT6A/B inhibition Structure-Activity Relationship (SAR) Chemical Probe

Critical Role of Benzofuran Substitution: Impact on KAT6A Activity

Published SAR for the acylsulfonamide-benzofuran series indicates that the 1,3-substitution pattern on the benzofuran is a key determinant for biochemical potency [1]. The lead compound with a 1,3-substitution pattern (compound 11) achieved an IC50 of 24 nM in the KAT6A TR-FRET assay [1]. Crucially, the removal of both methoxy groups from the core led to a drastic loss of in vitro KAT6A activity [1]. This class-level evidence implies that the unique 3-acetyl-2-methyl substitution of CAS 397281-35-5 is a non-redundant pharmacophoric feature that would result in significantly different activity compared to de-substituted benzofuran or 6-substituted analogs like BAY-184.

KAT6A enzymatic assay TR-FRET Histone acetylation

Distinct Cellular Activity Profiles Within the Acylsulfonamide-Benzofuran Class

A key characteristic of this compound class is the observed disconnect between biochemical and cellular potency [1]. For the most biochemically active analog (compound 11, IC50: 24 nM), cellular activity in the ER target gene reporter assay was only in the low micromolar range, while later lead BAY-184 (compound 29) achieved a cellular IC50 of 168 nM despite different biochemical potency [1]. This demonstrates that each substitution pattern uniquely influences cellular permeability, target engagement, and functional activity. CAS 397281-35-5, with its distinct 3-acetyl group, is likely to exhibit its own unique cellular profile, making it an essential comparator for investigating the cellular determinants of efficacy within the series.

Cellular target engagement ERα reporter assay Breast cancer cell lines

High-Value Experimental Scenarios for CAS 397281-35-5 in KAT6A/B Research


SAR Probe for the Benzofuran 3-Position in KAT6A/B Inhibitors

Use CAS 397281-35-5 as a key structural probe to map the steric and electronic requirements of the KAT6A/B acetyl-CoA binding pocket at the benzofuran 3-position. Its unique 3-acetyl-2-methyl substitution provides a direct comparison point against 6-substituted leads (e.g., BAY-184) and de-substituted cores, enabling a systematic investigation of the activity cliff observed in the series [1].

Negative Control Compound for KAT6A/B-Dependent Cellular Phenotypes

Based on the SAR showing that a specific substitution pattern is crucial for cellular activity, CAS 397281-35-5 can be evaluated as a structurally matched negative control. Its activity profile can be benchmarked against the biochemically potent but cellularly weak compound 11 and the in vivo-active lead BAY-184 to dissect on-target cellular effects from potential off-target artifacts in proliferation and ERα reporter assays [1].

Reference Standard for Analytical Method Development in Drug Discovery

Employ CAS 397281-35-5 as a structurally distinct reference standard (MW: 462.52) within the acylsulfonamide-benzofuran series for developing and validating LC-MS or HPLC methods . Its unique retention time and mass spectrometry fragmentation pattern, distinct from leads like BAY-184 (MW: 420.48), can serve as a critical system suitability check and a marker for resolving closely eluting analogs in pharmacokinetic or metabolic stability assays [1].

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